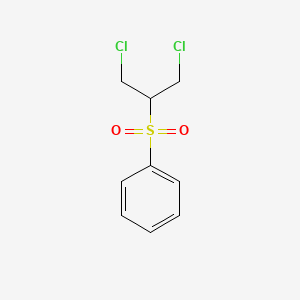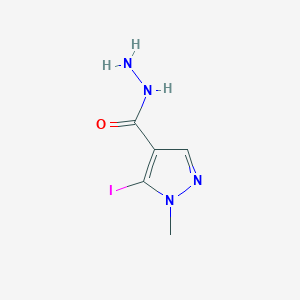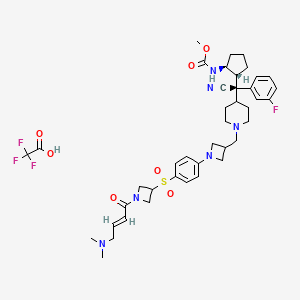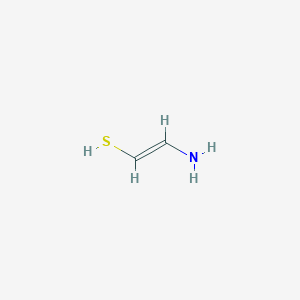
2-Aminoethenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethanethiol, also known as cysteamine, is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. This compound is characterized by the presence of both an amine and a thiol functional group. It is a white, water-soluble solid that is often used in its hydrochloride salt form due to its instability in free base form .
準備方法
Synthetic Routes and Reaction Conditions: 2-Aminoethanethiol can be synthesized through the reaction of ethyleneimine with hydrogen sulfide. The reaction proceeds as follows:
NHCH2CH2+H2S→HSCH2CH2NH2
This method involves the use of ethyleneimine, which reacts with hydrogen sulfide under controlled conditions to yield 2-aminoethanethiol .
Industrial Production Methods: In industrial settings, 2-aminoethanethiol is often produced as its hydrochloride salt, which is more stable and easier to handle. The production process involves the reaction of ethyleneimine with hydrogen sulfide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
化学反応の分析
Types of Reactions: 2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: In the presence of air, 2-aminoethanethiol readily oxidizes to form the corresponding disulfide, cystamine.
Reduction: It can be reduced back to its thiol form from the disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxidizing agents.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cystamine (disulfide form).
Reduction: 2-Aminoethanethiol (thiol form).
Substitution: Various substituted thiol derivatives.
科学的研究の応用
2-Aminoethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is involved in the synthesis of coenzyme A.
Medicine: Used in the treatment of cystinosis, a lysosomal storage disease. It helps in reducing the accumulation of cystine in cells.
Industry: Employed in the modification of reverse osmosis membranes to enhance fouling resistance
作用機序
2-Aminoethanethiol exerts its effects primarily through its thiol group, which can interact with various molecular targets. In the treatment of cystinosis, it forms a mixed disulfide with cystine, facilitating its transport out of lysosomes. This reduces the accumulation of cystine in cells, thereby alleviating the symptoms of the disease .
類似化合物との比較
Cysteine: An amino acid with a similar thiol group but with an additional carboxyl group.
Cystamine: The disulfide form of 2-aminoethanethiol.
Mercaptoethylamine: Another aminothiol with similar properties.
Uniqueness: 2-Aminoethanethiol is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts also makes it more versatile in industrial applications compared to similar compounds .
特性
分子式 |
C2H5NS |
|---|---|
分子量 |
75.14 g/mol |
IUPAC名 |
(E)-2-aminoethenethiol |
InChI |
InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1+ |
InChIキー |
JLZMZFJVTNYDOT-OWOJBTEDSA-N |
異性体SMILES |
C(=C/S)\N |
正規SMILES |
C(=CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


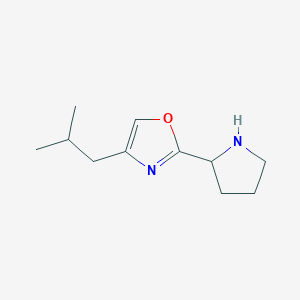
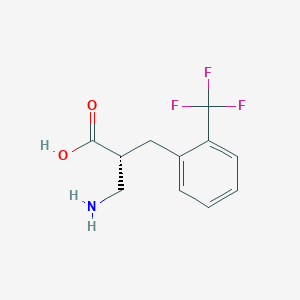
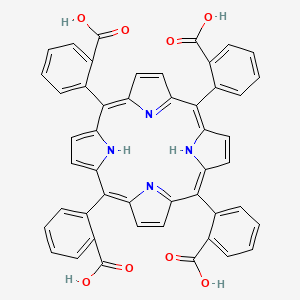
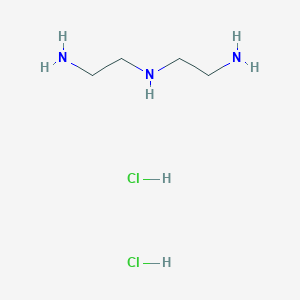
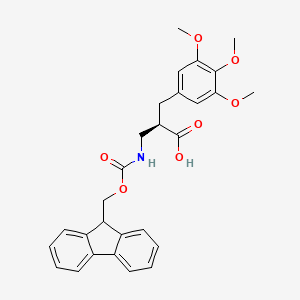
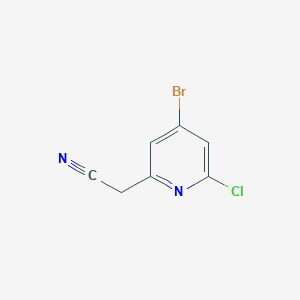

![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)

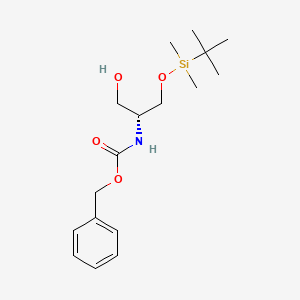
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
